molecular formula C8H14ClN3O B1413415 (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2034166-37-3

(R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1413415
CAS No.: 2034166-37-3
M. Wt: 203.67 g/mol
InChI Key: VNKGWZCRQRWCCJ-OGFXRTJISA-N
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Description

®-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound that features a piperidine ring, a 1,2,4-oxadiazole ring, and a hydrochloride group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an acyl chloride can yield the oxadiazole ring, which can then be further functionalized to introduce the piperidine group .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

®-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

®-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxadiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to the combination of the piperidine and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-methyl-5-[(2R)-piperidin-2-yl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKGWZCRQRWCCJ-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@H]2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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